(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral compound characterized by a cyclopropane ring structure with a carboxylic acid functional group. The compound's stereochemistry is defined by the specific arrangement of atoms around its chiral centers, which significantly influences its chemical behavior and biological activity. The presence of both a methyl group and a phenyl group attached to the cyclopropane ring contributes to its unique properties, making it an interesting subject of study in organic chemistry and pharmacology.
These reactions are facilitated by the compound's functional groups, allowing it to serve as a building block for more complex molecules.
Biologically, (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid exhibits potential pharmacological activity. Its biological effects are often assessed through bioassays that measure its interaction with biological targets. The compound may influence metabolic pathways or exhibit effects on cellular functions due to its structural characteristics. Studies have shown that compounds with similar structures can display significant biological activities, including anti-inflammatory and analgesic properties .
Several synthetic routes have been developed for (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid:
These methods highlight the versatility of synthetic strategies available for creating this compound.
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid has potential applications in various fields:
Interaction studies focus on understanding how (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid interacts with biological targets. These studies often employ computational methods such as molecular docking to predict binding affinities and modes of action. Additionally, experimental assays can be conducted to observe the compound's effects on cell lines or animal models, providing insights into its pharmacodynamics and potential therapeutic uses .
Several compounds share structural similarities with (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylcyclopropane | Cyclopropane | Lacks phenyl group; simpler structure |
| 2-Phenylpropanoic acid | Aromatic carboxylic acid | Contains a straight-chain structure without cyclization |
| Cyclobutane carboxylic acid | Cyclobutane | Four-membered ring; different strain and reactivity |
| (R)-(+)-Limonene | Monoterpene | Natural product; used in flavor and fragrance |
Each of these compounds exhibits distinct chemical properties and biological activities due to variations in their structures. The presence of the cyclopropane ring and specific substituents in (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid sets it apart, contributing to its unique reactivity and potential applications in medicinal chemistry.
The compound’s IUPAC name, (1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid, reflects its bicyclic architecture and stereochemical configuration. The cyclopropane ring is numbered such that the carboxylic acid group occupies position 1, while the methyl and phenyl substituents are at positions 1 and 2, respectively. The (1S,2S) descriptor specifies the absolute configuration of the two chiral centers, critical for its three-dimensional geometry.
Molecular Formula: C₁₁H₁₂O₂
Molecular Weight: 176.21 g/mol
Structural Features:
The compound’s SMILES notation (C[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O) and InChI key (UXLNWWCUHTZUTE-ONGXEEELSA-N) encode its stereochemistry and connectivity. The cyclopropane ring’s strain energy (~27 kcal/mol) contributes to its reactivity, particularly in ring-opening reactions.
Cyclopropane derivatives have been studied since the early 20th century, with seminal work by Dem’yanov and Doyarenko highlighting their synthetic accessibility via [2+1] cycloadditions. The introduction of carboxylic acid functionalities to cyclopropanes emerged in the 1960s, driven by interest in their metabolic stability and bioisosteric potential. Early syntheses relied on:
A comparative analysis of cyclopropane carboxylic acid derivatives reveals distinct trends:
| Compound Class | Key Structural Feature | Synthetic Method | Year Introduced |
|---|---|---|---|
| Simple cyclopropanecarboxylic acids | Single substituent | Carbene insertion | 1958 |
| Bicyclic derivatives | Fused aromatic rings | Transition-metal catalysis | 1985 |
| Chiral cyclopropanes | Stereogenic centers | Asymmetric synthesis | 1992 |
The target compound’s development parallels advances in stereocontrolled synthesis, particularly Sharpless epoxidation and Jacobsen kinetic resolution, which enabled precise configuration control.
The (1S,2S) stereochemistry profoundly influences the compound’s physicochemical and biological properties:
The table below contrasts properties of stereoisomers:
| Property | (1S,2S) Isomer | (1R,2R) Isomer |
|---|---|---|
| Melting Point | 162–164°C | 155–157°C |
| Specific Rotation ([α]D²⁵) | +48.3° (c=1, CHCl₃) | -47.9° (c=1, CHCl₃) |
| LogP (Octanol/Water) | 2.34 | 2.31 |
These differences underscore the importance of stereochemical purity in applications ranging from asymmetric catalysis to drug discovery.